N-((5-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

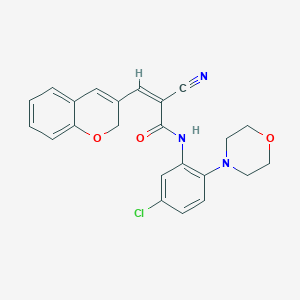

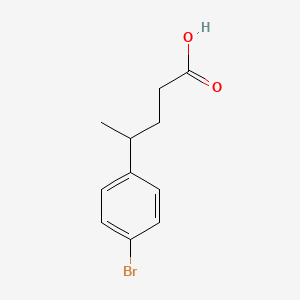

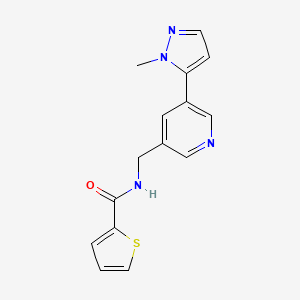

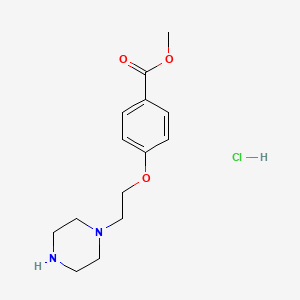

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.

BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白激酶抑制

该化合物已被研究为针对特定激酶的潜在抑制剂,这些激酶在其铰链区具有罕见的半胱氨酸。 值得注意的是,它对 MPS1(单极纺锤体 1)、MAPKAPK2 和 p70S6Kβ/S6K2 等激酶表现出抑制活性 。这些激酶在细胞信号通路中发挥着至关重要的作用,使其成为癌症治疗的诱人靶点。

多形性胶质母细胞瘤治疗

靶向肿瘤微环境中的肿瘤相关巨噬细胞和小胶质细胞是治疗多形性胶质母细胞瘤的一种新颖治疗策略。 该化合物对集落刺激因子-1 受体 (CSF-1R) 的活性使其在此背景下具有相关性 。CSF-1R 抑制剂可能能够调节免疫反应并改善胶质母细胞瘤患者的预后。

抗寄生虫活性

在一项评估抗利什曼原虫和抗疟疾特性的研究中,该化合物表现出有效的体外抗前鞭毛体活性。 分子模拟证明了其在 LmPTR1 口袋中的结合模式,表明其对寄生虫病的潜在疗效 。

抗癌潜力

虽然没有直接研究其抗癌作用,但该化合物的结构特征(包括吡唑核心)与已知的生长抑制特性相一致。 进一步的研究可以探索其作为抗癌药物的潜力 。

抗结核活性

源自吡啶和吲哚的衍生物,包括该化合物,已针对体外抗结核活性进行了研究。 虽然没有提到该化合物的具体结果,但它突出了其在抗击结核病中的相关性 。

作用机制

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

It is known that the compound interacts with its target, nampt, to modulate its activity . The compound may form strong hydrogen bond interactions with the amino acid residues of the target enzyme , which could potentially enhance the enzyme’s activity.

Biochemical Pathways

The compound affects the NAD+ salvage pathway by activating NAMPT . NAMPT is responsible for the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ salvage pathway . By enhancing the activity of NAMPT, the compound can increase the production of NAD+, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The activation of NAMPT by the compound can increase the production of NAD+, which plays a crucial role in various biological processes . This could potentially lead to enhanced cellular metabolism and slowed aging processes . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall efficacy.

属性

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h2-8,10H,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYIZKNQTBARIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)

![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)